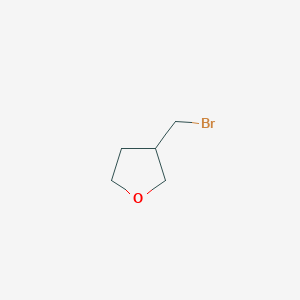

3-(Bromomethyl)tetrahydrofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQYVOIYCYAVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556932 | |

| Record name | 3-(Bromomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165253-29-2 | |

| Record name | 3-(Bromomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydrofuran: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)tetrahydrofuran, also known as 3-(bromomethyl)oxolane, is a halogenated heterocyclic compound. Its structure, featuring a stable tetrahydrofuran (THF) ring coupled with a reactive bromomethyl group, makes it a valuable intermediate and building block in organic synthesis. Particularly in the pharmaceutical industry, this reagent is utilized in the construction of more complex molecules, including those with potential therapeutic applications such as antitumor agents. This guide provides a comprehensive overview of its chemical structure, physical properties, and synthetic utility.

Chemical Structure and Identifiers

The molecular structure consists of a five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with a bromomethyl group.

Table 1: Structural Information and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(Bromomethyl)oxolane, Tetrahydro-3-furanylmethyl bromide.[1] |

| CAS Number | 165253-29-2. |

| Molecular Formula | C₅H₉BrO. |

| Molecular Weight | 165.03 g/mol . |

| SMILES String | BrCC1CCOC1. |

| InChI | 1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2. |

| InChI Key | AXQYVOIYCYAVSW-UHFFFAOYSA-N. |

Physicochemical Properties

This compound is typically a liquid at room temperature. Its physical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Liquid. |

| Density | 1.495 g/mL at 25 °C. |

| Refractive Index | n20/D 1.494. |

| Flash Point | 75 °C (167 °F).[2] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place.[1] |

| Solubility | Soluble in organic solvents; limited solubility in water. |

Reactivity and Applications in Synthesis

The primary site of reactivity in this compound is the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is harnessed by synthetic chemists to introduce the tetrahydrofuran-3-ylmethyl moiety into a target molecule.

A key application for drug development professionals is its use as a reagent in the preparation of thiazoleurea derivatives which have been investigated as potential antitumor agents. In this context, the compound serves as an essential building block for constructing the scaffold of the bioactive molecule.

Below is a diagram illustrating the role of this compound as a building block in the synthesis of a hypothetical drug candidate.

Caption: Role of this compound in synthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a common and representative method for its preparation would involve the bromination of the corresponding alcohol, (tetrahydrofuran-3-yl)methanol. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Below is a representative protocol based on general synthetic methods for converting alcohols to alkyl bromides.

Representative Synthesis Protocol: Bromination of (Tetrahydrofuran-3-yl)methanol

-

1. Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The flask is charged with (tetrahydrofuran-3-yl)methanol dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath to 0 °C.

-

2. Reagent Addition: A brominating agent, such as phosphorus tribromide (approx. 1.1 equivalents), is dissolved in the same anhydrous solvent and added dropwise to the stirred alcohol solution via the dropping funnel. The temperature is maintained at or below 0 °C during the addition.

-

3. Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

4. Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

5. Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

The general workflow for this synthesis and purification is visualized below.

Caption: General workflow for synthesis and purification.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes serious eye irritation.[2] Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard Information

| Category | Description |

| Pictogram | GHS07 (Exclamation Mark).[2] |

| Signal Word | Warning.[2] |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation.[2] |

| Precautionary Statements | P264, P280, P301+P312, P305+P351+P338, P337+P313, P501.[2] |

Conclusion

This compound is a versatile synthetic intermediate with established utility in the construction of complex organic molecules, particularly within the field of medicinal chemistry. Its well-defined structure and predictable reactivity at the bromomethyl group allow for its strategic incorporation into various molecular scaffolds. A thorough understanding of its physicochemical properties and handling requirements is essential for its safe and effective use in research and development settings.

References

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydrofuran (CAS: 165253-29-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)tetrahydrofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its tetrahydrofuran (THF) core is a prevalent structural motif in a wide array of biologically active natural products and FDA-approved pharmaceuticals. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, and spectral analyses. Furthermore, it explores its application as a versatile building block in the synthesis of complex organic molecules, highlighting its potential in the development of novel therapeutics.

Physicochemical Properties

This compound is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below. This data is compiled from various chemical suppliers and databases.[1][2]

| Property | Value | Reference |

| CAS Number | 165253-29-2 | [1] |

| Molecular Formula | C₅H₉BrO | [3][1] |

| Molecular Weight | 165.03 g/mol | [3][1] |

| Appearance | Liquid | [3] |

| Density | 1.495 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.494 | [3] |

| Boiling Point | 183 °C | |

| Flash Point | 71 °C (160 °F) | |

| SMILES String | BrCC1CCOC1 | [3] |

| InChI Key | AXQYVOIYCYAVSW-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound from 3-(Hydroxymethyl)tetrahydrofuran

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

To a solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.5 eq) portion-wise over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of ice-cold water.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography to obtain this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of analogous compounds and general principles of spectroscopy, the expected characteristic features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show complex multiplets due to the protons on the tetrahydrofuran ring and a downfield signal for the bromomethyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 3.4 - 3.6 | Doublet |

| -OCH₂- | 3.6 - 3.9 | Multiplet |

| -CH- | 2.5 - 2.8 | Multiplet |

| -CH₂- | 1.8 - 2.2 | Multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₂Br | 35 - 40 |

| -OC H₂- | 68 - 75 |

| -C H- | 40 - 45 |

| -C H₂- | 28 - 35 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

Figure 2: Expected MS fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (alkane) | 2850 - 2960 | Stretching |

| C-O (ether) | 1050 - 1150 | Stretching |

| C-Br | 500 - 600 | Stretching |

Applications in Drug Development

The tetrahydrofuran ring is a key structural component in numerous biologically active molecules and approved drugs, valued for its ability to form hydrogen bonds and provide a rigid scaffold. This compound serves as a valuable building block for introducing this moiety into larger molecules. Its reactive bromomethyl group allows for straightforward alkylation of various nucleophiles, such as amines, phenols, and thiols.

Role as a Building Block in Medicinal Chemistry

Piperazine and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and antipsychotic properties.[4][5] The alkylation of a piperazine nitrogen with this compound is a common strategy to synthesize novel drug candidates.

General Reaction Workflow:

Figure 3: General workflow for synthesizing bioactive molecules.

Potential Signaling Pathway Modulation

While specific signaling pathways modulated by compounds derived directly from this compound are not extensively documented, the incorporation of the tetrahydrofuran-piperazine scaffold into molecules has been associated with a variety of biological targets. For instance, many G-protein coupled receptor (GPCR) ligands and ion channel modulators contain these structural motifs. The synthesized derivatives could potentially interact with targets involved in neurotransmission, cell proliferation, or inflammatory pathways, depending on the other substituents on the piperazine ring and the overall molecular architecture. Further biological evaluation of compounds synthesized using this compound is necessary to elucidate their specific mechanisms of action and effects on cellular signaling.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

| Precautionary Statements | P264, P280, P301+P312, P305+P351+P338, P337+P313, P501 |

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the biologically relevant tetrahydrofuran moiety. While detailed characterization data is not comprehensively available in the public domain, its physical properties and expected spectral characteristics provide a solid foundation for its use in research and development. Its utility as a building block in the synthesis of complex molecules, especially in conjunction with privileged scaffolds like piperazine, highlights its potential for the discovery of novel therapeutic agents. Further investigation into the synthesis and biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. CAS 165253-29-2 | this compound - Synblock [synblock.com]

- 2. parchem.com [parchem.com]

- 3. This compound 165253-29-2 [sigmaaldrich.com]

- 4. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-(Bromomethyl)tetrahydrofuran and its Synonyms in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)tetrahydrofuran, also known by its synonym 3-(Bromomethyl)oxolane, is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of anticancer compounds. Detailed experimental protocols for its synthesis and its use in the preparation of a bioactive thiazoleurea derivative are presented. Furthermore, this guide elucidates the mechanism of action of such derivatives, specifically their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.

Introduction

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of biologically active compounds and natural products. Its unique conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in the design of small molecule drugs. The functionalization of the THF ring allows for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a versatile electrophilic reagent, enabling the introduction of the tetrahydrofuran-3-ylmethyl group into various molecular frameworks.

One of the most significant applications of this compound is in the synthesis of substituted thiazoleurea derivatives, a class of compounds that has demonstrated promising anticancer activity. These derivatives have been shown to target and inhibit key components of intracellular signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This guide will delve into the technical details of the synthesis and biological evaluation of these compounds, providing researchers with the necessary information to leverage this compound in their drug discovery programs.

Chemical Identity and Properties

This compound is a colorless to pale yellow liquid. Its chemical structure consists of a saturated five-membered tetrahydrofuran ring substituted at the 3-position with a bromomethyl group.

Synonyms:

-

3-(Bromomethyl)oxolane

-

Furan, 3-(bromomethyl)tetrahydro-

-

Tetrahydro-3-furanylmethyl bromide

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 165253-29-2 | [1][2] |

| Molecular Formula | C₅H₉BrO | [1][2] |

| Molecular Weight | 165.03 g/mol | [1][2] |

| Density | 1.495 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.494 | [3] |

| Flash Point | 75 °C (167 °F) | [3] |

| SMILES | BrCC1CCOC1 | [3] |

| InChI | 1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | [3] |

Spectroscopic Data

| Spectroscopy | Expected/Reported Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.80-2.20 (m, 2H, CH₂-4), 2.50-2.70 (m, 1H, CH-3), 3.40-3.60 (m, 2H, CH₂Br), 3.60-3.90 (m, 4H, CH₂-2, CH₂-5) |

| ¹³C NMR (CDCl₃) | δ (ppm): 29-32 (CH₂-4), 35-38 (CH₂Br), 42-45 (CH-3), 67-70 (CH₂-5), 71-74 (CH₂-2) |

| FT-IR (liquid film) | ν (cm⁻¹): 2950-2850 (C-H stretch), 1100-1000 (C-O-C stretch), 650-550 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z: 164/166 ([M]⁺), 85 ([M-Br]⁺), 71 ([C₄H₇O]⁺), 43 ([C₃H₇]⁺) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran, via a nucleophilic substitution reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

3-(Hydroxymethyl)tetrahydrofuran

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq) in diethyl ether at 0 °C, add pyridine (1.2 eq) dropwise.

-

Slowly add phosphorus tribromide (0.4 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Synthesis of a Thiazoleurea Derivative

This compound is a key intermediate in the synthesis of various bioactive molecules. The following protocol describes the synthesis of a generic N-(thiazol-2-yl)-N'-(tetrahydrofuran-3-ylmethyl)urea derivative, a scaffold known for its anticancer properties.

Reaction Scheme:

Figure 2: Synthesis of a Thiazoleurea Derivative.

Materials:

-

This compound

-

Potassium phthalimide

-

Hydrazine hydrate

-

2-Aminothiazole

-

Triphosgene

-

Triethylamine (Et₃N)

-

Toluene

-

Tetrahydrofuran (THF)

Procedure:

Step 1: Synthesis of 3-(Aminomethyl)tetrahydrofuran (not shown in diagram)

-

React this compound with potassium phthalimide in DMF to form the corresponding phthalimide derivative.

-

Treat the phthalimide derivative with hydrazine hydrate in ethanol to yield 3-(aminomethyl)tetrahydrofuran after purification.

Step 2: Synthesis of Thiazol-2-yl isocyanate

-

To a solution of 2-aminothiazole (1.0 eq) and triethylamine (2.5 eq) in toluene at 0 °C, add a solution of triphosgene (0.4 eq) in toluene dropwise.

-

After the addition is complete, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. The filtrate containing thiazol-2-yl isocyanate is used directly in the next step.

Step 3: Synthesis of N-(thiazol-2-yl)-N'-(tetrahydrofuran-3-ylmethyl)urea

-

To the filtrate containing thiazol-2-yl isocyanate, add a solution of 3-(aminomethyl)tetrahydrofuran (1.0 eq) in THF.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[5] Thiazoleurea derivatives synthesized from this compound have emerged as potent inhibitors of this pathway.[5]

Mechanism of Action

These compounds typically act as ATP-competitive inhibitors of one or more of the kinases in the PI3K/Akt/mTOR cascade. By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation and activation of downstream targets, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.

Figure 3: Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Evaluation of Pathway Inhibition

The inhibitory effect of thiazoleurea derivatives on the PI3K/Akt/mTOR pathway can be assessed using various biochemical and cell-based assays. Western blotting is a commonly used technique to measure the phosphorylation status of key proteins in the pathway, such as Akt.

Experimental Workflow: Western Blot Analysis of Akt Phosphorylation

Figure 4: Western Blot Experimental Workflow.

Protocol: Western Blot for Phosphorylated Akt (p-Akt)

-

Cell Culture and Treatment: Plate cancer cells and treat with varying concentrations of the thiazoleurea derivative for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.[6][7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Data Presentation

The results of such experiments are typically presented in tables summarizing the inhibitory concentrations (IC₅₀) and as Western blot images showing a dose-dependent decrease in Akt phosphorylation.

Table 1: Inhibitory Activity of a Representative Thiazoleurea Derivative

| Target | IC₅₀ (nM) |

| PI3Kα | 15 |

| PI3Kβ | 25 |

| PI3Kδ | 20 |

| PI3Kγ | 50 |

| mTOR | 10 |

(Data are hypothetical and for illustrative purposes only)

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in the construction of thiazoleurea derivatives that target the PI3K/Akt/mTOR signaling pathway highlights its importance in modern drug discovery, particularly in the field of oncology. This technical guide has provided a detailed overview of the chemical properties, synthesis, and applications of this compound, along with specific experimental protocols to facilitate its use in the research and development of novel anticancer agents. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. 3-(ブロモメチル)テトラヒドロフラン | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 165253-29-2 | this compound - Synblock [synblock.com]

- 3. This compound 165253-29-2 [sigmaaldrich.com]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydrofuran for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)tetrahydrofuran, a key building block in synthetic organic chemistry, with a particular focus on its relevance to pharmaceutical research and drug development. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and outlines essential safety information.

Core Chemical Identity and Properties

This compound, also known as 3-(bromomethyl)oxolane, is a heterocyclic compound widely utilized as an intermediate in organic synthesis.[1] Its structure features a saturated five-membered ether ring (tetrahydrofuran) substituted with a bromomethyl group at the 3-position.

Molecular Formula and Weight

The fundamental molecular details of this compound are summarized below.

| Parameter | Value | Citations |

| Molecular Formula | C₅H₉BrO | [1][2] |

| Molecular Weight | 165.03 g/mol | [1][2] |

| CAS Number | 165253-29-2 | [1] |

| MDL Number | MFCD08234790 | [1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Appearance | Liquid | |

| Density | 1.495 g/mL at 25 °C | |

| Boiling Point | 183 °C | [3] |

| Refractive Index | n20/D 1.494 | |

| Flash Point | 75 °C (167 °F) | |

| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |

Synthesis and Experimental Protocols

While numerous methods exist for the stereoselective synthesis of substituted tetrahydrofurans, a common and direct approach for preparing haloalkyl derivatives is from the corresponding alcohol.[3]

Representative Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound from (tetrahydrofuran-3-yl)methanol. This procedure is adapted from a well-established synthesis of the isomeric 2-(bromomethyl)tetrahydrofuran and utilizes phosphorus tribromide as the brominating agent.[4]

Reaction Scheme:

(Tetrahydrofuran-3-yl)methanol → this compound

Materials and Equipment:

-

(Tetrahydrofuran-3-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Dry pyridine

-

Dry benzene (or a suitable alternative solvent like diethyl ether)

-

500-mL three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel (dropping funnel)

-

Calcium chloride drying tube

-

Ice-salt bath

-

Distillation apparatus (Claisen flask and efficient column)

Procedure:

-

Setup: Assemble a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride tube to protect the reaction from moisture.

-

Reagent Preparation: In the flask, place phosphorus tribromide (0.36 moles) dissolved in 50 mL of dry benzene. From the dropping funnel, add dry pyridine (0.19 moles) with stirring over 15 minutes.

-

Cooling: Cool the flask contents to -5 °C using an ice-salt bath.

-

Addition of Alcohol: Prepare a mixture of (tetrahydrofuran-3-yl)methanol (1.0 mole) and dry pyridine (0.06 moles). Add this mixture slowly from the dropping funnel over a period of approximately 4 hours, ensuring the internal temperature is maintained between -5 °C and -3 °C.

-

Reaction Completion: After the addition is complete, continue stirring for an additional hour at the same temperature. Then, allow the cooling bath to expire and the reaction mixture to warm to room temperature. Let the mixture stand for 24-48 hours to ensure the reaction goes to completion.[4]

-

Work-up and Distillation: Transfer the reaction mixture to a Claisen flask for distillation. Rinse the reaction flask with small portions of benzene and add them to the Claisen flask. First, remove the benzene under reduced pressure.

-

Purification: After the solvent is removed, distill the crude product under high vacuum. The purified this compound is collected. The final product should be a colorless liquid.[4]

Below is a Graphviz diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The tetrahydrofuran motif is a common substructure in a wide range of biologically active natural products, including those with antitumor, antimicrobial, and antimalarial properties.[3] this compound serves as a valuable electrophilic building block for introducing this saturated heterocyclic moiety into larger, more complex molecules.

Role as a Reagent for Antitumor Agents

A key application of this compound is its use as a reagent in the preparation of thiazoleurea derivatives, which have been investigated as potential antitumor agents.[3] In these syntheses, the bromomethyl group acts as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.

The diagram below illustrates the general role of this compound in drug synthesis.

Caption: Role of this compound in drug candidate synthesis.

Representative Protocol for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of a hypothetical thiazole-containing nucleophile using this compound.

Materials and Equipment:

-

This compound

-

Thiazole-containing substrate (e.g., 2-amino-thiazole derivative)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add the thiazole-containing substrate (1.0 eq) and a suitable solvent like DMF.

-

Deprotonation: Add the base (1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes to facilitate deprotonation of the nucleophilic site.

-

Alkylation: Add this compound (1.0 - 1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction can be heated (e.g., to 60-80 °C) to increase the rate. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it can cause less serious health effects.

| Hazard Type | GHS Classification | Citations |

| Signal Word | Warning | |

| Hazard Codes | H302: Harmful if swallowed | |

| H319: Causes serious eye irritation | ||

| H315: Causes skin irritation | [1] | |

| H335: May cause respiratory irritation | [1] |

Recommended Precautions

When handling this chemical, the following precautions should be taken:

-

Engineering Controls: Handle in a well-ventilated place, preferably a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[5]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of aerosols. Use non-sparking tools to prevent fire.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition.[3][5]

The diagram below highlights the key structural features relevant to its reactivity and function.

Caption: Structure of this compound with key functional groups.

References

Physical properties of 3-(Bromomethyl)tetrahydrofuran (density, refractive index)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-(Bromomethyl)tetrahydrofuran, a vital reagent in synthetic organic chemistry. This document outlines its density and refractive index, details the experimental protocols for these measurements, and presents a generalized workflow for its application in chemical synthesis.

Core Physical Properties

This compound, also known as 3-(bromomethyl)oxolane, is a heterocyclic compound frequently utilized in the synthesis of pharmaceutical agents. An accurate understanding of its physical characteristics is crucial for its proper handling, application in reaction modeling, and for quality control purposes.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below. These values are essential for calculating reaction stoichiometry, solvent compatibility, and for the characterization of the final products.

| Physical Property | Value | Conditions |

| Density | 1.495 g/mL[1] | at 25 °C[1] |

| 1.447 g/mL[2] | Not Specified | |

| Refractive Index (n/D) | 1.494[1][2] | at 20 °C[1][2] |

Experimental Protocols

The following sections describe the detailed methodologies for the determination of the density and refractive index of liquid chemicals such as this compound. These protocols are based on established standards to ensure accuracy and reproducibility.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Method 1: Pycnometry

This gravimetric method provides high accuracy and is considered a primary technique.

-

Cleaning and Calibration: A pycnometer (a glass flask of a specific, known volume) is thoroughly cleaned, dried, and weighed (m_p). It is then filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature, and weighed again (m_p+w). The volume of the pycnometer (V_p) is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The filled pycnometer is brought to the desired temperature (e.g., 25 °C) in a thermostatic bath.

-

Weighing: The pycnometer filled with the sample is weighed (m_p+s).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m_p+s - m_p) / V_p

Method 2: Digital Density Meter (Oscillating U-tube)

This automated method is rapid and requires a smaller sample volume. It is widely used in industrial and research laboratories and is compliant with ASTM D4052 and ASTM D7777 standards.[2][3][4]

-

Calibration: The instrument is calibrated using dry air and a standard of known density, typically deionized water.

-

Sample Injection: A small volume of this compound is injected into the oscillating U-tube within the instrument.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is directly related to the density of the liquid.

-

Data Readout: The density is displayed digitally, often with automatic temperature correction.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water, which has a refractive index of 1.3330 at 20°C.[5][6]

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The measurement is typically performed at 20°C using the sodium D-line (589.3 nm) as the light source.[5][6] Temperature control is crucial as the refractive index is temperature-dependent.

Application in Synthesis: A Generalized Workflow

This compound is a key building block in organic synthesis, notably in the preparation of thiazoleurea derivatives which have shown potential as antitumor agents.[2] The following diagram illustrates a generalized workflow for a chemical synthesis experiment where this compound could be used as a reactant.

References

- 1. store.astm.org [store.astm.org]

- 2. knowledge.reagecon.com [knowledge.reagecon.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. Determination of Refractive Index - Pharmacoguide [pharmacoguide.com]

- 6. digicollections.net [digicollections.net]

The Bromomethyl-Tetrahydrofuran Moiety: A Technical Guide to its Reactivity and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-(bromomethyl)tetrahydrofuran scaffold is a key building block in synthetic organic chemistry, valued for its role in the introduction of the tetrahydrofuran (THF) ring into larger molecules. This five-membered cyclic ether is a common feature in numerous biologically active compounds and approved pharmaceuticals, making the study of its reactive handle, the bromomethyl group, a critical endeavor for drug development professionals. This in-depth technical guide explores the fundamental reactivity of the bromomethyl group on a tetrahydrofuran ring, providing insights into its primary reaction pathways, quantitative data where available, and detailed experimental protocols.

Core Reactivity Principles

The reactivity of 2-(bromomethyl)tetrahydrofuran is dominated by the electrophilic nature of the carbon atom bonded to the bromine. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The adjacent THF ring can influence the reaction rates and regioselectivity through steric and electronic effects.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for 2-(bromomethyl)tetrahydrofuran. The reaction typically proceeds via an SN2 mechanism, especially with good nucleophiles, due to the primary nature of the electrophilic carbon.

Key Characteristics of SN2 Reactions:

-

Kinetics: The reaction rate is second order, depending on the concentration of both the substrate (2-(bromomethyl)tetrahydrofuran) and the nucleophile.

-

Stereochemistry: If the tetrahydrofuran ring is chiral, the reaction proceeds with an inversion of stereochemistry at the carbon center.

-

Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and acetone are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized THF derivatives.

| Nucleophile | Product Functional Group |

| Azide (N3-) | Azidomethyl |

| Cyanide (CN-) | Cyanomethyl |

| Hydroxide (OH-) | Hydroxymethyl |

| Alkoxides (RO-) | Alkoxymethyl (Ether) |

| Amines (RNH2, R2NH) | Aminomethyl |

| Thiolates (RS-) | Thiomethyl (Thioether) |

| Carboxylates (RCOO-) | Acyloxymethyl (Ester) |

Table 1: Examples of Nucleophilic Substitution Products from 2-(Bromomethyl)tetrahydrofuran.

Elimination Reactions

Under strongly basic and sterically hindered conditions, 2-(bromomethyl)tetrahydrofuran can undergo an E2 elimination reaction to form 2-methylenetetrahydrofuran. The use of a bulky base like potassium tert-butoxide (t-BuOK) favors elimination over substitution.[1]

Key Characteristics of E2 Reactions:

-

Kinetics: The reaction is second order, dependent on the concentrations of both the substrate and the base.

-

Regioselectivity: With a bulky base, the Hofmann product (the less substituted alkene) is typically favored. In this case, there is only one possible alkene product.

-

Stereochemistry: The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.

Experimental Protocols

Nucleophilic Substitution: Synthesis of [(Tetrahydrofuran-2-yl)methyl]amine

This protocol details a two-step synthesis of [(tetrahydrofuran-2-yl)methyl]amine from tetrahydrofurfuryl alcohol, proceeding through a mesylate intermediate followed by nucleophilic substitution with cyanide and subsequent reduction. This serves as a representative workflow for the functionalization of the tetrahydrofuran-2-ylmethyl system.

Step 1: Synthesis of Tetrahydrofurfuryl Methanesulfonate

-

Dissolve tetrahydrofurfuryl alcohol (1.0 eq.) in dichloromethane under an argon atmosphere and cool to 0°C.

-

Add triethylamine (1.1 eq.) followed by methanesulfonyl chloride (1.05 eq.).

-

Remove the ice bath and stir the reaction mixture for 14 hours at room temperature.

-

Pour the mixture into a separatory funnel containing water and separate the phases.

-

Wash the organic layer four times with water, dry over MgSO4, filter, and concentrate in vacuo to yield the crude mesylate.

Step 2: Synthesis of Tetrahydro-2-furanacetonitrile

-

Dissolve the crude tetrahydrofurfuryl methanesulfonate (1.0 eq.) in DMSO under an argon atmosphere.

-

Add sodium cyanide (3.0 eq.) and heat the mixture to 80°C for 3.5 hours.

-

Cool the mixture to room temperature, dilute with diethyl ether, and wash with saturated aqueous NaCl.

-

Extract the aqueous layer four times with diethyl ether.

-

Combine the organic phases, dry over MgSO4, filter, and concentrate carefully in vacuo.

-

Purify the crude product by flash chromatography (20-50% ethyl acetate in n-hexanes) to yield tetrahydro-2-furanacetonitrile (40% yield).[2]

Step 3: Synthesis of [(Tetrahydrofuran-2-yl)methyl]amine

-

Treat tetrahydro-2-furanacetonitrile (1.0 eq.) with borane-THF complex (1.0 M in THF, excess) under an argon atmosphere for 2 hours at room temperature.

-

Carefully add methanol to the reaction mixture and then concentrate in vacuo.

-

Treat the residue with methanol and 1.0 N aqueous HCl overnight at room temperature and then concentrate in vacuo.

-

Purify the crude product by flash chromatography (0-10% MeOH in dichloromethane with 1-2% NH4OH) to isolate [(tetrahydrofuran-2-yl)methyl]amine (43% yield).[2]

Elimination Reaction: Proposed Synthesis of 2-Methylenetetrahydrofuran

This protocol describes a general procedure for the E2 elimination of 2-(bromomethyl)tetrahydrofuran using a bulky base.

-

To a stirred solution of potassium tert-butoxide (1.5 eq.) in anhydrous THF at 0°C, add a solution of 2-(bromomethyl)tetrahydrofuran (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by distillation to yield 2-methylenetetrahydrofuran.

Application in Drug Development

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[3][4] The ability to introduce this moiety into a larger molecule via the reactive bromomethyl handle makes 2-(bromomethyl)tetrahydrofuran a valuable intermediate in drug discovery. The THF ring can act as a bioisostere for other functionalities, improve pharmacokinetic properties such as solubility and metabolic stability, and provide a rigid scaffold to orient functional groups for optimal binding to biological targets.

While a direct synthesis of major antiviral or anticancer drugs from 2-(bromomethyl)tetrahydrofuran is not prominently documented in publicly available literature, the utility of substituted tetrahydrofurans is evident in complex drug molecules. For instance, the synthesis of the hepatitis C virus (HCV) protease inhibitor Telaprevir involves intermediates containing a substituted tetrahydrofuran ring, highlighting the importance of this structural motif in modern drug design.[5]

The general synthetic utility of the bromomethyl-THF moiety is in the construction of more complex molecules that may have therapeutic potential. The following diagram illustrates a conceptual pathway where the bromomethyl group is displaced by a nucleophilic pharmacophore, a common strategy in the synthesis of new chemical entities for biological screening.

Conclusion

The bromomethyl group on a tetrahydrofuran ring is a versatile and reactive functional group, primarily undergoing SN2 and E2 reactions. Its utility in organic synthesis, particularly for the introduction of the THF moiety, makes it a valuable tool for medicinal chemists. While specific quantitative kinetic and yield data for 2-(bromomethyl)tetrahydrofuran itself is not extensively published, its reactivity can be reliably predicted based on the well-established principles of nucleophilic substitution and elimination reactions. The detailed experimental protocols provided for related transformations offer a solid foundation for researchers to utilize this important building block in the synthesis of novel compounds with potential therapeutic applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-(TETRAHYDROFURAN-2-YL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]

Stability and Storage of 3-(Bromomethyl)tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)tetrahydrofuran. Drawing upon established chemical principles of its constituent functional groups—the tetrahydrofuran ring and the primary alkyl bromide—this document outlines potential degradation pathways, including peroxide formation and hydrolysis. It offers detailed protocols for stability assessment and analytical methods for purity determination. Recommendations for optimal storage and handling are provided to ensure the integrity and safety of this valuable reagent in research and development settings. Due to the absence of specific public stability data for this compound, this guide presents a scientifically inferred stability profile, including hypothetical quantitative data for illustrative purposes.

Introduction

This compound is a key building block in organic synthesis, valued for its bifunctional nature which allows for a variety of chemical transformations. The presence of a reactive bromomethyl group and a tetrahydrofuran (THF) moiety makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, these same functional groups are susceptible to degradation under certain environmental conditions, potentially compromising the purity, efficacy, and safety of the compound.

This guide aims to provide a detailed understanding of the stability characteristics of this compound. It will discuss the primary degradation pathways, present methodologies for stability testing, and offer guidance on appropriate storage and handling to mitigate degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol [1] |

| Appearance | Liquid[1] |

| Density | 1.495 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.494[1] |

| Flash Point | 75 °C (167 °F)[1] |

| CAS Number | 165253-29-2[1] |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: peroxide formation on the tetrahydrofuran ring and hydrolysis of the bromomethyl group.

Peroxide Formation

Similar to its parent compound, tetrahydrofuran, this compound is susceptible to autoxidation in the presence of oxygen and light, leading to the formation of potentially explosive hydroperoxides.[2][3] This free-radical chain reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (α-position).[2]

Caption: Proposed pathway for peroxide formation in this compound.

Hydrolysis

The primary alkyl bromide functional group in this compound is susceptible to nucleophilic substitution by water, leading to the formation of 3-(Hydroxymethyl)tetrahydrofuran and hydrobromic acid.[4][5] This hydrolysis reaction can be accelerated by elevated temperatures and the presence of acids or bases.[5]

Caption: Proposed hydrolysis pathway of this compound.

Stability Profile: An Inferential Analysis

In the absence of specific stability studies for this compound, a hypothetical stability profile has been constructed based on the known behavior of similar chemical structures. This data is for illustrative purposes only and should not be considered as experimentally verified.

Factors Affecting Stability

-

Temperature: Elevated temperatures are expected to accelerate both peroxide formation and hydrolysis.

-

Light: Exposure to light, particularly UV light, can initiate and accelerate the free-radical chain reaction leading to peroxide formation.[3]

-

Oxygen: The presence of atmospheric oxygen is essential for peroxide formation.

-

Moisture: The presence of water will promote the hydrolysis of the bromomethyl group.

-

pH: Acidic or basic conditions can catalyze the hydrolysis reaction.[5]

Hypothetical Accelerated Stability Data

Accelerated stability studies are designed to predict the long-term stability of a substance by exposing it to elevated stress conditions.[1][6] The following tables present hypothetical data from such a study on this compound.

Table 2: Hypothetical Purity of this compound under Accelerated Storage Conditions (Assay by HPLC)

| Storage Condition | Initial | 1 Month | 3 Months | 6 Months |

| 25°C / 60% RH | 99.5% | 99.2% | 98.5% | 97.5% |

| 40°C / 75% RH | 99.5% | 98.0% | 96.0% | 92.0% |

| Photostability (ICH Q1B) | 99.5% | 97.0% (after 1.2 million lux hours) | - | - |

Table 3: Hypothetical Growth of Key Degradation Products under Accelerated Storage Conditions (Area % by HPLC)

| Storage Condition | Degradation Product | Initial | 1 Month | 3 Months | 6 Months |

| 40°C / 75% RH | 3-(Hydroxymethyl)tetrahydrofuran | < 0.05% | 0.8% | 2.0% | 4.5% |

| 40°C / 75% RH | Peroxides (as total related substances) | < 0.05% | 0.5% | 1.0% | 2.0% |

Recommended Storage and Handling

To ensure the long-term stability and safety of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen and moisture.

-

Light Protection: Store in an amber glass bottle or other light-resistant container to protect from light.

-

Container: Keep the container tightly sealed to prevent the ingress of air and moisture. A supplier of a similar compound, 3-(Bromomethyl)furan, recommends storage in a dry, sealed place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment, including gloves and safety glasses.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products, thus allowing for accurate quantification of purity and degradation over time.[7][8]

Caption: General workflow for a stability-indicating HPLC method.

-

Objective: To develop and validate an HPLC method capable of separating this compound from 3-(Hydroxymethyl)tetrahydrofuran and potential oxidative degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). The gradient should be optimized to achieve separation of all relevant peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV scan of the analyte (e.g., 210 nm).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve in the mobile phase to a known concentration.

-

Forced Degradation Studies: To demonstrate specificity, the sample should be subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress). The resulting chromatograms should show that the degradation product peaks are well-resolved from the parent peak.

Peroxide Value Determination

The presence of peroxides can be qualitatively and quantitatively assessed.

-

Qualitative Test: Peroxide test strips can provide a rapid indication of the presence of peroxides. A color change indicates the presence of peroxides.

-

Quantitative Titration Method: A common method involves the reaction of peroxides with iodide ions in an acidic medium, followed by titration of the liberated iodine with a standardized sodium thiosulfate solution.[9][10]

-

Sample Preparation: Dissolve a known weight of this compound in a suitable solvent mixture (e.g., acetic acid and chloroform).[10]

-

Reaction: Add a saturated solution of potassium iodide. The peroxides will oxidize the iodide to iodine.

-

Titration: Titrate the liberated iodine with a standard solution of sodium thiosulfate, using a starch indicator to determine the endpoint.

-

Calculation: The peroxide value is calculated based on the volume of titrant used and the weight of the sample.

-

Analytical Methods for Purity and Degradant Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its volatile degradation products.[11][12]

Table 4: Recommended Analytical Techniques

| Technique | Application |

| HPLC-UV | Purity determination, quantification of non-volatile degradation products (e.g., 3-(Hydroxymethyl)tetrahydrofuran). |

| GC-MS | Identification and quantification of the parent compound and volatile degradation products.[5][11] |

| Peroxide Test Strips | Rapid, qualitative screening for the presence of peroxides. |

| Iodometric Titration | Quantification of peroxide value.[9] |

| Karl Fischer Titration | Determination of water content to assess the risk of hydrolysis. |

Conclusion

While this compound is a stable compound when stored under appropriate conditions, it is susceptible to degradation through peroxide formation and hydrolysis. Understanding these degradation pathways is critical for maintaining the quality and safety of this important synthetic intermediate. By implementing the recommended storage and handling procedures, and by utilizing appropriate analytical methods for stability monitoring, researchers can ensure the integrity of this compound in their scientific endeavors. Further experimental studies are warranted to establish a definitive quantitative stability profile for this compound.

References

- 1. accelerated stability testing: Topics by Science.gov [science.gov]

- 2. Peroxide Value Method [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of 39 polybrominated diphenyl ethers by isotope dilution GC/low-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accelerated stability testing | PDF [slideshare.net]

- 7. japsonline.com [japsonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. Laboratory Analysis of Tetrahydrofuran (THF) - Analytice [analytice.com]

- 12. Forensic toxicological analysis of tetrahydrofuran in body materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Identification of 3-(Bromomethyl)tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the identification and characterization of 3-(Bromomethyl)tetrahydrofuran. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures. These predictions serve as a robust reference for researchers working with this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are estimated based on the known effects of substituents on chemical shifts and vibrational frequencies.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (axial & equatorial) | 3.6 - 3.9 | Multiplet | 2H |

| H-3 | 2.5 - 2.8 | Multiplet | 1H |

| H-4 (axial & equatorial) | 1.8 - 2.2 | Multiplet | 2H |

| H-5 (axial & equatorial) | 3.7 - 4.0 | Multiplet | 2H |

| -CH₂Br | 3.4 - 3.6 | Doublet | 2H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 68 - 72 |

| C-3 | 40 - 45 |

| C-4 | 30 - 35 |

| C-5 | 67 - 71 |

| -CH₂Br | 35 - 40 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Predicted IR Data

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aliphatic stretch) | 2850 - 3000 | Strong |

| C-O (ether stretch) | 1050 - 1150 | Strong |

| C-Br (stretch) | 500 - 600 | Medium-Strong |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible synthesis involves the bromination of 3-(hydroxymethyl)tetrahydrofuran.

Materials:

-

3-(Hydroxymethyl)tetrahydrofuran

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Cool a solution of 3-(hydroxymethyl)tetrahydrofuran in anhydrous diethyl ether to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HBr byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for Synthesis and Spectroscopic Identification.

References

Potential hazards and safety information for 3-(Bromomethyl)tetrahydrofuran

An In-depth Technical Guide to the Potential Hazards and Safety Information for 3-(Bromomethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is imperative to consult the official SDS from the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental protocol.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. It is a derivative of tetrahydrofuran, which is a common solvent and precursor in organic synthesis. The presence of a bromomethyl group makes it a useful reagent, particularly for introducing the tetrahydrofurfuryl moiety into molecules, a common step in the development of pharmaceutical agents.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 165253-29-2[1][2][3][4][5] |

| Molecular Formula | C₅H₉BrO[1][2][4] |

| Molecular Weight | 165.03 g/mol [1][2][4] |

| Synonyms | 3-(Bromomethyl)oxolane, Tetrahydro-3-furanylmethyl bromide[1][4] |

| InChI Key | AXQYVOIYCYAVSW-UHFFFAOYSA-N[2][5] |

| SMILES String | BrCC1CCOC1[2][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical Form | Liquid | [2][5] |

| Density | 1.495 g/mL at 25 °C | [2][5] |

| Boiling Point | 183 °C | [1] |

| Flash Point | 71 - 75 °C (160 - 167 °F) | [1][2][3][5] |

| Refractive Index | n20/D 1.494 | [1][2][5] |

| Storage Class | 10 - Combustible liquids | [2][3][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity and serious eye irritation.[2][6]

Table 3: GHS Hazard Classification for this compound

| GHS Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark)[2][5] | Warning [2][5] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark)[2][5] | Warning [2][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Note: H315 and H335 classifications are listed by some suppliers.[4] Always refer to the specific SDS provided with the product.

Table 4: GHS Precautionary Statements for this compound

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing fumes, mist, spray, vapors.[7] |

| P264 | Wash skin thoroughly after handling.[2][5] |

| P271 | Use only outdoors or in a well-ventilated area.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2][5] |

| Disposal | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2][5] |

Toxicological Information

Table 5: Acute Toxicity Data for Tetrahydrofuran (CAS 109-99-9)

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 1650 mg/kg[8] |

| Inhalation LC50 | Rat | 21,000 ppm (3 hours)[9] |

| Intraperitoneal LD50 | Rat | 2900 mg/kg[9] |

| Intraperitoneal LD50 | Mouse | 1900 - 2500 mg/kg[9] |

Summary of Toxic Effects:

-

Acute Effects: The primary hazards of this compound are that it is harmful if swallowed and causes serious eye irritation.[2][6] Skin and respiratory irritation are also noted hazards.[4]

-

Chronic Effects: Data on chronic exposure is not available for this compound. For the parent compound THF, it is suspected of causing cancer (Carcinogenicity Category 2).[10] The International Agency for Research on Cancer (IARC) classifies THF in Group 2B: Possibly carcinogenic to humans. Repeated or prolonged exposure to THF may cause damage to organs.[11]

Experimental Protocols and Safe Handling

Given its hazardous properties, strict safety protocols must be followed when working with this compound.

General Laboratory Safe Handling Protocol

This protocol outlines the minimum requirements for handling this chemical in a research setting.

1. Risk Assessment and Preparation:

- Conduct a full risk assessment before starting any new procedure.

- Consult the Safety Data Sheet (SDS).

- Ensure a chemical spill kit is readily available.

- Verify that the safety shower and eyewash station are accessible and operational.[12]

2. Engineering Controls:

- All handling of this compound (e.g., weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12][13]

- Use local exhaust ventilation where applicable.

3. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[12][13]

- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[12][13] Inspect gloves for any signs of degradation before and during use.

- Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[12][14]

4. Chemical Handling:

- Avoid contact with skin, eyes, and clothing.[15]

- Keep the container tightly closed when not in use.[16]

- Keep away from heat, sparks, and open flames as it is a combustible liquid.[10][15]

- Ground and bond containers and receiving equipment to prevent static discharge.[10]

5. Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][16]

- Keep in a tightly sealed container, protected from light.[1][4][13] The recommended storage temperature is room temperature.[1]

6. Waste Disposal:

- Dispose of chemical waste in a designated, properly labeled hazardous waste container.

- Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Experimental Protocol

In the event of an exposure, immediate action is critical.

1. Inhalation:

- Move the affected person to fresh air immediately.[14][15]

- If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[15]

- Seek immediate medical attention.

2. Skin Contact:

- Immediately remove all contaminated clothing.[8][14]

- Flush the affected skin area with copious amounts of water for at least 15 minutes.[8]

- Seek medical attention if irritation develops or persists.

3. Eye Contact:

- Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][14]

- Remove contact lenses if present and easy to do.[14]

- Seek immediate medical attention from an ophthalmologist.[14]

4. Ingestion:

- Do NOT induce vomiting.[15]

- Rinse the mouth with water.[15]

- Never give anything by mouth to an unconscious person.[15]

- Call a poison control center or seek immediate medical attention.[14]

Visualized Workflows and Relationships

Diagram 1: Safe Handling Workflow

This diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Diagram 2: Emergency Response Logic

This diagram outlines the decision-making process in the event of an accidental exposure.

Caption: Decision tree for first aid response to chemical exposure.

References

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound 165253-29-2 [sigmaaldrich.com]

- 3. This compound 165253-29-2 [sigmaaldrich.com]

- 4. CAS 165253-29-2 | this compound - Synblock [synblock.com]

- 5. 3-(ブロモメチル)テトラヒドロフラン | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemical-label.com [chemical-label.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. [Experimental studies on the acute toxicity of tetrahydrofuran in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemos.de [chemos.de]

- 11. redox.com [redox.com]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. nbinno.com [nbinno.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Main uses and storage methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

A Technical Guide to 3-(Bromomethyl)tetrahydrofuran for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Bromomethyl)tetrahydrofuran, a key building block in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability from key suppliers, details a representative experimental protocol for its use, and visualizes the workflow for a common synthetic application.